![molecular formula C17H13NO2 B3055219 2-[(4-Ethenylphenyl)methyl]-1H-isoindole-1,3(2H)-dione CAS No. 63413-74-1](/img/structure/B3055219.png)
2-[(4-Ethenylphenyl)methyl]-1H-isoindole-1,3(2H)-dione
Overview
Description
Synthesis Analysis
The synthesis of this compound involves the reaction of phthalic anhydride with either 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetohydrazide or thiophene-2-carbohydrazide . The resulting phthalimide derivatives are elucidated by techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy .
Molecular Structure Analysis
The molecular formula of 2-[(4-Ethenylphenyl)methyl]-1H-isoindole-1,3(2H)-dione indicates that it consists of 17 carbon atoms , 13 hydrogen atoms , 1 nitrogen atom , and 2 oxygen atoms . The structure features a phthalimide ring with a 4-ethenylphenylmethyl substituent. The exact arrangement of atoms can be visualized through NMR and IR spectra .
Scientific Research Applications
Functionalization and Reaction Studies
- Isoindole-1,3-dione derivatives, such as 2-[(4-Ethenylphenyl)methyl]-1H-isoindole-1,3(2H)-dione, are studied for their reaction properties. Khusnitdinov et al. (2019) investigated the reaction of isoindole-1,3-diones with bromine and other reagents, leading to various functionalized products. This study highlights the chemical reactivity and potential for derivative synthesis of such compounds (Khusnitdinov, Sultanov, & Gataullin, 2019).
Synthesis and Characterization
- The synthesis and characterization of isoindole-1,3-dione derivatives, including those similar to 2-[(4-Ethenylphenyl)methyl]-1H-isoindole-1,3(2H)-dione, have been extensively studied. For example, Sena et al. (2007) described efficient methods for synthesizing various N-(arylaminomethyl)-phthalimides, showing the versatility of isoindole-1,3-dione frameworks in synthetic chemistry (Sena et al., 2007).
Structural Analysis
- Detailed structural analysis of isoindole-1,3-dione compounds provides insights into their molecular configurations. Tariq et al. (2010) analyzed the crystal structure of a related compound, revealing interactions such as C-H⋯O and C-H⋯π, which are crucial for understanding the properties of these molecules (Tariq et al., 2010).
Photophysical Studies
- The photophysical properties of isoindole-1,3-dione derivatives are of interest in scientific research. Akshaya et al. (2016) synthesized a novel phthalimide derivative, analyzing its solvatochromic behavior and dipole moments, which could be relevant for the study of 2-[(4-Ethenylphenyl)methyl]-1H-isoindole-1,3(2H)-dione (Akshaya et al., 2016).
Biological Activities
- The biological activities of isoindole-1,3-dione derivatives are explored for potential applications. Ahmed et al. (2006) synthesized isoindole-1,3-dione derivatives and evaluated their antibacterial properties, indicating the potential of these compounds in medicinal chemistry (Ahmed et al., 2006).
Interaction with Biological Targets
- Studies on isoindole-1,3-dione derivatives also focus on their interaction with biological targets. Czopek et al. (2020) investigated the affinity of 4-methoxy-1H-isoindole-1,3(2H)-dione derivatives for serotonin receptors and phosphodiesterase 10A, demonstrating their potential as antipsychotic agents (Czopek et al., 2020).
properties
IUPAC Name |
2-[(4-ethenylphenyl)methyl]isoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO2/c1-2-12-7-9-13(10-8-12)11-18-16(19)14-5-3-4-6-15(14)17(18)20/h2-10H,1,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBJMAORHMHEGKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80599700 | |
Record name | 2-[(4-Ethenylphenyl)methyl]-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80599700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Isoindole-1,3(2H)-dione, 2-[(4-ethenylphenyl)methyl]- | |
CAS RN |
63413-74-1 | |
Record name | 2-[(4-Ethenylphenyl)methyl]-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80599700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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